Ethyl 2-(hydroxyimino)-3-oxobutanoate
CAS No.: 5408-04-8
Cat. No.: VC2799642
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5408-04-8 |
---|---|
Molecular Formula | C6H9NO4 |
Molecular Weight | 159.14 g/mol |
IUPAC Name | ethyl (E)-3-hydroxy-2-nitrosobut-2-enoate |
Standard InChI | InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+ |
Standard InChI Key | HVTHITHXCDMTDK-SNAWJCMRSA-N |
Isomeric SMILES | CCOC(=O)/C(=C(/C)\O)/N=O |
SMILES | CCOC(=O)C(=C(C)O)N=O |
Canonical SMILES | CCOC(=O)C(=C(C)O)N=O |
Introduction
Chemical Structure and Properties
Physical Properties
Ethyl 2-(hydroxyimino)-3-oxobutanoate has a molecular weight of 159.14 g/mol and is identified by the CAS registry number 5408-04-8. The compound is typically available as a crystalline solid with varying degrees of purity depending on the synthesis method and purification techniques employed .
Property | Value |
---|---|
Molecular Formula | C₆H₉NO₄ |
Molecular Weight | 159.14 g/mol |
CAS Number | 5408-04-8 |
Physical State | Crystalline solid |
Storage Conditions | Inert atmosphere, 2-8°C |
The compound exhibits solubility in various organic solvents, which facilitates its use in different reaction environments and applications .
Chemical Properties
Ethyl 2-(hydroxyimino)-3-oxobutanoate contains several reactive functional groups that determine its chemical behavior. The hydroxyimino group can participate in hydrogen bonding interactions, while the ester and keto groups are susceptible to nucleophilic attack. This multifunctional nature makes the compound versatile in organic synthesis.
The presence of the oxime functional group (C=N-OH) enables participation in various reactions, including cyclizations, rearrangements, and conversions to other functional groups. The compound's structural similarity to pyruvate, a key intermediate in cellular metabolism, also suggests potential interactions with biological systems.
Safety Parameter | Classification |
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UN Number | 1325 |
Hazard Class | 4.1 (Flammable solid) |
Packing Group | II |
Hazard Statements | H315, H319, H228 |
Precautionary Statements | P240, P210, P241, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, P332+P313 |
For storage, it is recommended to keep the compound under inert atmosphere conditions at 2-8°C to maintain stability and prevent degradation .
Synthesis Methods
Laboratory Synthesis
Several methods have been developed for the laboratory-scale synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate. One common approach involves the esterification of appropriately substituted butanoic acid derivatives with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires reflux conditions to drive the esterification to completion.
Chemical Reactivity
Hydrolysis Reactions
Ethyl 2-(hydroxyimino)-3-oxobutanoate readily undergoes hydrolysis under both acidic and basic conditions. In acidic media, the ester group is cleaved to yield the corresponding carboxylic acid derivative and ethanol. Under basic conditions, saponification occurs, resulting in the formation of the carboxylate salt. These hydrolysis reactions are typically conducted using reagents such as hydrochloric acid or sodium hydroxide at elevated temperatures.
The hydrolysis products can serve as starting materials for further transformations, expanding the utility of Ethyl 2-(hydroxyimino)-3-oxobutanoate in synthetic chemistry.
Reduction Reactions
Reduction of Ethyl 2-(hydroxyimino)-3-oxobutanoate can be achieved using various reducing agents, with lithium aluminum hydride being particularly effective under anhydrous conditions. Depending on the specific reducing agent and reaction conditions, selective reduction of the ester, keto, or hydroxyimino functionalities can be achieved.
Reduction of the hydroxyimino group can lead to the formation of amino derivatives, which are valuable intermediates in the synthesis of amino acids and related compounds. This transformation is exemplified by the conversion of Ethyl 2-(hydroxyimino)-3-oxobutanoate to Ethyl 2-amino-3-oxobutanoate hydrochloride through reaction with hydrogen chloride in the presence of palladium on activated carbon as a catalyst.
Substitution Reactions
The ester group in Ethyl 2-(hydroxyimino)-3-oxobutanoate can undergo nucleophilic substitution reactions with various nucleophiles such as amines or alcohols. These reactions typically require basic conditions to facilitate the substitution process. The products of these reactions are diverse substituted esters with modified properties and reactivity profiles.
Substitution reactions expand the structural diversity accessible from Ethyl 2-(hydroxyimino)-3-oxobutanoate, enabling the synthesis of tailored derivatives for specific applications.
Other Notable Reactions
Beyond the primary reaction types discussed above, Ethyl 2-(hydroxyimino)-3-oxobutanoate can participate in various other transformations. The oxime functional group can undergo rearrangements, such as the Beckmann rearrangement, leading to amide derivatives. Additionally, cyclization reactions can result in the formation of heterocyclic compounds.
The compound's multifunctional nature enables a wide range of chemical transformations, making it a versatile building block in organic synthesis and medicinal chemistry.
Applications
Organic Synthesis
Ethyl 2-(hydroxyimino)-3-oxobutanoate serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its multifunctional nature allows for selective modifications at different positions, enabling the construction of diverse molecular architectures.
The compound is especially useful in the synthesis of:
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Amino acid derivatives and peptide building blocks
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Heterocyclic compounds with potential biological activities
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Specialized reagents for targeted chemical transformations
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Intermediates for pharmaceutical active ingredients
Pharmaceutical Applications
In pharmaceutical research, Ethyl 2-(hydroxyimino)-3-oxobutanoate has garnered interest as a precursor for drug synthesis. The compound's structural features make it suitable for developing molecules with specific biological activities. Research suggests potential applications in the development of antimicrobial and antitumor agents.
The conversion of Ethyl 2-(hydroxyimino)-3-oxobutanoate to its amino derivative, Ethyl 2-amino-3-oxobutanoate hydrochloride, represents an important transformation in pharmaceutical synthesis. This amino derivative has shown potential biological activities, including hypoglycemic effects and neuroprotective properties, highlighting the relevance of these compounds in medicinal chemistry.
Other Industrial Applications
Beyond pharmaceutical applications, Ethyl 2-(hydroxyimino)-3-oxobutanoate finds use in the production of fine chemicals, fragrances, and flavors. The compound's reactivity profile makes it suitable for developing speciality chemicals with specific properties for various industrial sectors.
Additionally, derivatives of Ethyl 2-(hydroxyimino)-3-oxobutanoate may have applications in materials science and polymer chemistry, although these areas remain less explored compared to its use in pharmaceutical and synthetic organic chemistry.
Biological Activities
Antimicrobial Properties
Research indicates that Ethyl 2-(hydroxyimino)-3-oxobutanoate exhibits notable antimicrobial activities. The compound's structure allows it to interact with various biological targets, potentially disrupting microbial cell functions. These properties suggest potential applications in the development of antimicrobial agents for addressing infections caused by various pathogens.
The specific mechanisms underlying the antimicrobial activities remain under investigation, but they likely involve the compound's ability to interfere with essential metabolic pathways in microbial cells.
Related Compounds and Derivatives
Structural Analogues
Several compounds share structural similarities with Ethyl 2-(hydroxyimino)-3-oxobutanoate, differing in specific functional groups or carbon chain length. These analogues exhibit varying degrees of reactivity and biological activity, providing valuable structure-activity relationship insights.
Notable structural analogues include:
Compound | Structural Difference | Notable Features |
---|---|---|
(Z)-Methyl 2-(hydroxyimino)-3-oxopentanoate | Contains a pentanoate chain; methyl ester instead of ethyl | Different spatial arrangement of atoms |
Ethyl 2-(methoxyimino)-4-oxopentanoate | Features a methoxy group instead of hydroxy on the imino nitrogen | Modified hydrogen bonding capabilities |
Methyl 2-(hydroxyimino)hexanoate | Has a hexanoic acid structure; methyl ester | Extended carbon chain length |
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | Geometric isomer (E vs. Z configuration) | Different spatial orientation |
These structural variations influence the compounds' physical properties, chemical reactivity, and biological activities, offering opportunities for developing derivatives with enhanced or targeted properties.
Derivatives and Their Applications
A significant derivative of Ethyl 2-(hydroxyimino)-3-oxobutanoate is Ethyl 2-amino-3-oxobutanoate hydrochloride, which is synthesized through the reduction of the hydroxyimino group. This amino derivative exhibits distinct biological activities, including potential hypoglycemic effects and neuroprotective properties.
The transformation from Ethyl 2-(hydroxyimino)-3-oxobutanoate to its amino derivative illustrates the utility of this compound as a versatile intermediate in the synthesis of biologically active molecules. This conversion is typically achieved through reaction with hydrogen chloride in the presence of palladium on activated carbon as a catalyst.
Other derivatives of Ethyl 2-(hydroxyimino)-3-oxobutanoate may include compounds with modified ester groups, altered carbon chain lengths, or additional functional groups. These structural modifications can be strategically designed to enhance specific properties or activities for targeted applications.
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